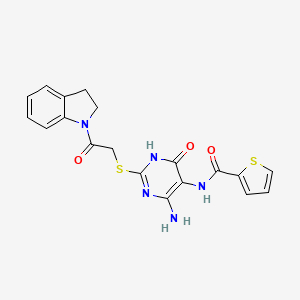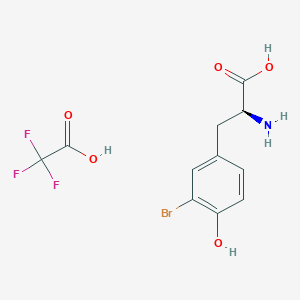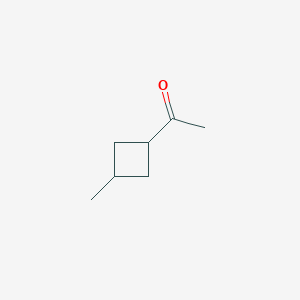![molecular formula C16H14ClNO B3004872 [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol CAS No. 92407-89-1](/img/structure/B3004872.png)
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol, also known as CBIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CBIM is a synthetic indole derivative that has been shown to have anti-inflammatory and anticancer effects.
Mecanismo De Acción
The mechanism of action of [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol has also been found to reduce the production of inflammatory molecules, thereby reducing inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol also has some limitations, including its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for research on [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol. One potential direction is to further investigate its anticancer properties and determine its effectiveness in vivo. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, research could focus on developing more specific and less toxic derivatives of [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol for therapeutic use.
Métodos De Síntesis
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde, followed by reduction with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol has been the focus of several scientific studies due to its potential therapeutic properties. It has been shown to have anticancer effects in various types of cancer cells, including breast, lung, and colon cancer. [1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10,19H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIKCLKGNONKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)
![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)

![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3004796.png)

![4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B3004800.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide](/img/structure/B3004802.png)
![3-methyl-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3004803.png)

![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride](/img/structure/B3004806.png)

